1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with a piperidine ring and a fluorophenyl group through a series of reactions, including nucleophilic substitution and amide bond formation. Common reagents used in these reactions include anhydrous solvents, catalysts like palladium, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its interaction with biological targets.
Industry: The compound could be utilized in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and quinoline core are likely critical for binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperidine-4-carboxamide: Shares the piperidine and fluorophenyl groups but lacks the quinoline core.
8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinoline: Contains the quinoline and fluorophenyl groups but lacks the piperidine ring.
Uniqueness
1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to its combination of a quinoline core, piperidine ring, and fluorophenyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[8-[2-(2-fluoroanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c24-17-5-1-2-6-18(17)26-21(29)14-31-19-7-3-4-15-8-9-20(27-22(15)19)28-12-10-16(11-13-28)23(25)30/h1-9,16H,10-14H2,(H2,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWFNVOYVHONFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4F)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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